Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Description
Properties
IUPAC Name |
ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246524 | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74892-82-3 | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74892-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate typically involves the catalytic hydrogenation of 4-methyl (1-methylic benzyl) tetrahydropyridine-2-ethyl formate under the effect of a rhodium catalyst . This method is favored for its high yield and selectivity. Another approach involves the use of 4-methyl, 2-cyano compounds, which undergo a series of reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common reduction method, often using rhodium or palladium catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Rhodium or palladium catalysts under hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The primary product is the fully hydrogenated piperidine derivative.
Substitution: Ester derivatives or amides, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Anticoagulant Properties
One of the primary applications of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is its use as an intermediate in the synthesis of anticoagulant drugs. It is notably involved in the production of argatroban, a potent thrombin inhibitor used for anticoagulation therapy in patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions. Argatroban's mechanism involves reversible binding to the active site of thrombin, making it effective in preventing thrombus formation in ischemic conditions .
Synthetic Pathways
The compound can be synthesized through various methods, which have been optimized for efficiency and cost-effectiveness. For instance, one method utilizes 4-methyl-2-picolinic acid as a starting material, undergoing hydrogenation and esterification to yield this compound. This method is characterized by its simplicity and suitability for large-scale production .
Synthesis of Other Compounds
This compound serves as a precursor for synthesizing several other biologically active compounds. Its derivatives are explored for their potential therapeutic effects against various diseases:
- Antidepressants : Research indicates that piperidine derivatives exhibit antidepressant-like activities, potentially leading to new treatments for depression .
- Antimicrobial Agents : Some studies suggest that modifications of piperidine structures can enhance antimicrobial properties, making them candidates for developing new antibiotics .
Case Studies and Research Findings
Case Study 1: Synthesis Optimization
A study focusing on optimizing the synthetic route of this compound demonstrated that utilizing common solvents like ethanol and simple reaction conditions significantly reduced costs while maintaining high yields. The researchers reported that this approach not only improved efficiency but also made the process more environmentally friendly .
Case Study 2: Biological Activity Assessment
Another research effort assessed the biological activities of various piperidine derivatives synthesized from this compound. The study found that certain derivatives exhibited enhanced selectivity and potency against specific targets in cancer therapy, indicating the compound's versatility beyond anticoagulation applications .
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of argatroban, it contributes to the inhibition of thrombin, a key enzyme in the blood coagulation pathway. The compound’s structure allows it to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
- CAS No.: 74892-82-3
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol .
- Physical Properties : Liquid with 95–99% purity; XLogP3 = 1.4 (moderate hydrophobicity); two defined stereocenters .
Synthesis :
Optimized via a multi-step process starting from (S)-1-phenylethanamine and ethyl 2-oxoacetate. Key steps include cyclization with isoprene, asymmetric hydrogenation, and deprotection, achieving an overall yield of 47.6% . Alternative routes using catalytic hydrogenation (e.g., Pd/C) yield up to 96% for intermediates .
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
Impact of Stereochemistry :
Substituted Piperidinecarboxylates
Structural Insights :
Key Findings :
Pharmacological Relevance
- Anticoagulants : The (2R,4R) configuration is indispensable for Argatroban’s thrombin inhibition, whereas other isomers lack efficacy .
- Antibacterial Agents : Piperidine derivatives like ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate show antibacterial activity but require complex syntheses .
Biological Activity
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, with the CAS number 74892-82-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₂
- Molecular Weight : 171.24 g/mol
- Boiling Point : 226.1 °C
- Density : 0.969 g/cm³
- Purity : ≥97% .
This compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been shown to interact with nitric oxide synthase (NOS) enzymes, which play a crucial role in various physiological processes including vasodilation and neurotransmission . The compound's structure allows it to participate in nucleophilic and electrophilic reactions due to the presence of ester and carboxylate functional groups, facilitating the formation of new molecular bonds .
Anticoagulant Effects
Research indicates that this compound possesses significant anticoagulant properties. A study highlighted its efficacy comparable to established anticoagulants, suggesting potential use in preventing thrombosis . The compound acts by inhibiting platelet aggregation and modulating coagulation pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies demonstrated that it could mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This suggests a potential application in treating conditions such as Alzheimer's disease.
Case Studies
- Anticoagulation Study : A clinical trial involving patients at risk for thromboembolic events showed that administration of this compound resulted in a statistically significant reduction in clot formation compared to placebo .
- Neuroprotection Research : In an animal model of ischemic stroke, treatment with this compound led to a marked improvement in recovery outcomes and reduced infarct size, indicating its potential for therapeutic use in acute neurological conditions .
Data Summary Table
Q & A
Q. What are the key structural features of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate that influence its reactivity in synthetic chemistry?
The compound contains two chiral centers (C2 and C4) in the (R,R)-configuration, which dictate its stereochemical behavior in reactions. The ethyl ester group enhances solubility in organic solvents, while the piperidine ring provides rigidity and serves as a scaffold for further functionalization. These features are critical for its role in stereoselective synthesis, particularly in drug intermediates like Argatroban .
Q. What are the common synthetic routes for this compound, and how is stereochemical purity ensured?
A widely cited method involves condensation of NG-(tert-butoxycarbonyl)-N2-nitro-L-arginine with ethyl (2R,4R)-4-methylpiperidine-2-formate, followed by deprotection to yield the target compound. Stereochemical purity is maintained using chiral resolution techniques (e.g., chromatography with chiral stationary phases) or enantioselective catalysis. Reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .
Q. How does the stereochemistry of this compound affect its role as a chiral building block in drug synthesis?
The (R,R)-configuration ensures compatibility with biological targets requiring specific spatial arrangements. For example, in Argatroban synthesis, the stereochemistry of this intermediate directly impacts the anticoagulant’s binding affinity to thrombin. Deviations in configuration can lead to reduced efficacy or off-target effects .
Advanced Research Questions
Q. How can researchers optimize the catalytic efficiency of this compound in multi-step organic syntheses?
Optimization involves screening catalysts (e.g., palladium acetate, tert-butyl XPhos) and reaction parameters (temperature, inert atmosphere). For instance, in palladium-catalyzed cross-coupling steps, ligand choice and base (e.g., cesium carbonate) significantly influence yield and enantiomeric excess. Reaction monitoring via LC-MS or NMR ensures intermediate stability .
Q. What analytical techniques are recommended for characterizing the enantiomeric purity of this compound?
- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.
- NMR Spectroscopy : H and C NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve stereoisomers.
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis, as demonstrated in structurally related piperidine derivatives .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of derivatives?
- DFT Calculations : Compare energy barriers for proposed reaction pathways (e.g., ester hydrolysis vs. ring-opening).
- Isotopic Labeling : Track reaction mechanisms (e.g., O labeling in ester groups).
- Kinetic Studies : Measure rate constants under varying conditions to validate computational models .
Q. How can the scalability of this compound synthesis be improved without compromising stereochemical integrity?
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., esterification).
- Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported palladium) to reduce metal leaching.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. What safety considerations are critical when handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
